REACTION_CXSMILES
|
C1(C2CCCCCC=2)C[CH2:6][CH2:5][CH2:4][C:3](=[O:8])C=1.[Br:16]N1C(C)(C)C(=O)N(Br)C1=O.[CH3:27][C:28]([CH3:30])=[O:29]>O>[Br:16][CH:30]1[CH:28]([OH:29])[CH2:27][CH:4]2[CH:5]1[CH2:6][C:3]2=[O:8]
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Name
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bicycloheptenone
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(CCCC1)=O)C1=CCCCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions under constant stirring
|
Type
|
CUSTOM
|
Details
|
After 16 hours at room temperature the solvent was evaporated under reduced pressure
|
Duration
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16 h
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 10 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted several times with dichloromethane
|
Type
|
WASH
|
Details
|
Obtained organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
A residuum in the form of a yellow oil was then separated by silica-gel column chromatography with solvent mixture of 20% ethyl acetate in light petroleum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C2CC(C2CC1O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |